

(2-(Aminomethyl)phenyl)methanol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Aminomethyl)phenyl)methanol

Cat. No.: B150923

[Get Quote](#)

An In-Depth Technical Guide to (2-(Aminomethyl)phenyl)methanol

Authored by a Senior Application Scientist Introduction: The Versatility of a Bifunctional Building Block

(2-(Aminomethyl)phenyl)methanol, also known as 2-(hydroxymethyl)benzylamine, is a unique organic compound distinguished by the presence of both a primary amine and a primary alcohol functionality.^[1] These groups are positioned in an ortho relationship on a benzene ring, creating a scaffold with significant potential for complex molecular synthesis. This structural arrangement allows for a diverse range of chemical transformations, making it a valuable intermediate and building block in medicinal chemistry, organic synthesis, and materials science.^{[2][3][4]} Its ability to participate in both intermolecular and intramolecular reactions enables the construction of novel heterocyclic systems and complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of (2-(Aminomethyl)phenyl)methanol is crucial for its effective application in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding handling, storage, and reaction conditions.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	[1] [2] [5]
Molecular Weight	137.18 g/mol	[2] [5]
CAS Number	4152-92-5	[1] [5]
IUPAC Name	[2- (aminomethyl)phenyl]methanol	[5]
Synonyms	2-(Aminomethyl)benzyl Alcohol, 2- Hydroxymethylbenzylamine	[1] [5]
Appearance	Solid	[1]
Boiling Point	271.2 ± 20.0 °C at 760 mmHg	[6]
Density	1.1 ± 0.1 g/cm ³	[6]
pKa (Predicted)	14.28 ± 0.10	[3]

Storage and Stability: For optimal stability, **(2-(Aminomethyl)phenyl)methanol** should be stored in a cool, dry, and dark place under an inert atmosphere, typically at temperatures between 2-8°C.[\[3\]](#)

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of **(2-(Aminomethyl)phenyl)methanol**. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a comprehensive structural fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule is characterized by distinct absorptions corresponding to its key functional groups.[\[7\]](#)

- O-H Stretch: A strong and very broad absorption is expected in the 3400-3300 cm⁻¹ region, which is characteristic of the alcohol hydroxyl group involved in hydrogen bonding.[\[7\]](#)

- N-H Stretch: As a primary amine, two medium-intensity peaks are anticipated in the 3400-3300 cm^{-1} range due to symmetric and asymmetric stretching vibrations.^[8] These may overlap with the broad O-H signal.
- C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the two methylene groups are found just below 3000 cm^{-1} .
- C-O Stretch: A strong absorption corresponding to the primary alcohol C-O bond is expected around 1000-1075 cm^{-1} .^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.^[9]

- ^1H NMR: The proton NMR spectrum will show distinct signals for each type of proton. The aromatic protons will appear in the 7.0-7.5 ppm region. The two methylene groups, being diastereotopic, will show signals around 4.5-4.7 ppm for the benzylic alcohol ($-\text{CH}_2\text{OH}$) and 3.8-4.0 ppm for the aminomethyl group ($-\text{CH}_2\text{NH}_2$). The hydroxyl ($-\text{OH}$) and amine ($-\text{NH}_2$) protons are exchangeable and will appear as broad singlets that can be confirmed by their disappearance upon shaking the sample with D_2O .^[8]
- ^{13}C NMR: The carbon spectrum will display signals for the aromatic carbons, with the two substituted carbons appearing at distinct chemical shifts. The carbon of the hydroxymethyl group ($-\text{CH}_2\text{OH}$) is expected in the 60-65 ppm range, while the carbon of the aminomethyl group ($-\text{CH}_2\text{NH}_2$) will appear in the 45-50 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.^{[5][9]}

- Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M^+) at an m/z of 137.
- Fragmentation: Common fragmentation pathways include the loss of water (H_2O) from the alcohol group or the loss of ammonia (NH_3) from the amine group, leading to fragment ions at m/z 119 and 120, respectively. Cleavage of the C-C bond adjacent to the functional groups (alpha cleavage) is also a common fragmentation pattern for alcohols and amines.^[7]

Synthesis and Purification Protocols

The synthesis of **(2-(Aminomethyl)phenyl)methanol** typically involves the reduction of a suitable precursor containing the required carbon skeleton with oxidized functional groups. A common and efficient method is the reduction of 2-cyanobenzaldehyde.

Experimental Protocol: Synthesis via Reduction of 2-Cyanobenzaldehyde

This two-step procedure involves the selective reduction of the aldehyde followed by the reduction of the nitrile.

Step 1: Selective Reduction of the Aldehyde

- Dissolve 2-cyanobenzaldehyde in a suitable solvent like methanol or ethanol in a round-bottom flask.
- Cool the solution in an ice bath to 0°C.
- Add a mild reducing agent, such as sodium borohydride (NaBH_4), portion-wise while stirring. The aldehyde is reduced much faster than the nitrile under these conditions.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction by slowly adding water or dilute acid.
- Extract the product, 2-cyanobenzyl alcohol, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Nitrile

- Dissolve the crude 2-cyanobenzyl alcohol from Step 1 in a solvent such as tetrahydrofuran (THF) or ethanol.
- Add a more powerful reducing agent capable of reducing nitriles, such as Lithium Aluminum Hydride (LiAlH_4) in THF, or perform catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere.[2][3]

- For hydrogenation, charge a pressure vessel with the substrate, solvent, and catalyst. Pressurize with hydrogen gas (e.g., 50 psi) and stir at room temperature or with gentle heating.[2]
- After the reaction is complete (monitored by TLC or GC-MS), carefully filter the catalyst (e.g., through a pad of Celite®).[2]
- Concentrate the filtrate under reduced pressure to yield the crude **(2-(Aminomethyl)phenyl)methanol**.[2]
- The final product can be purified by crystallization or column chromatography if necessary.

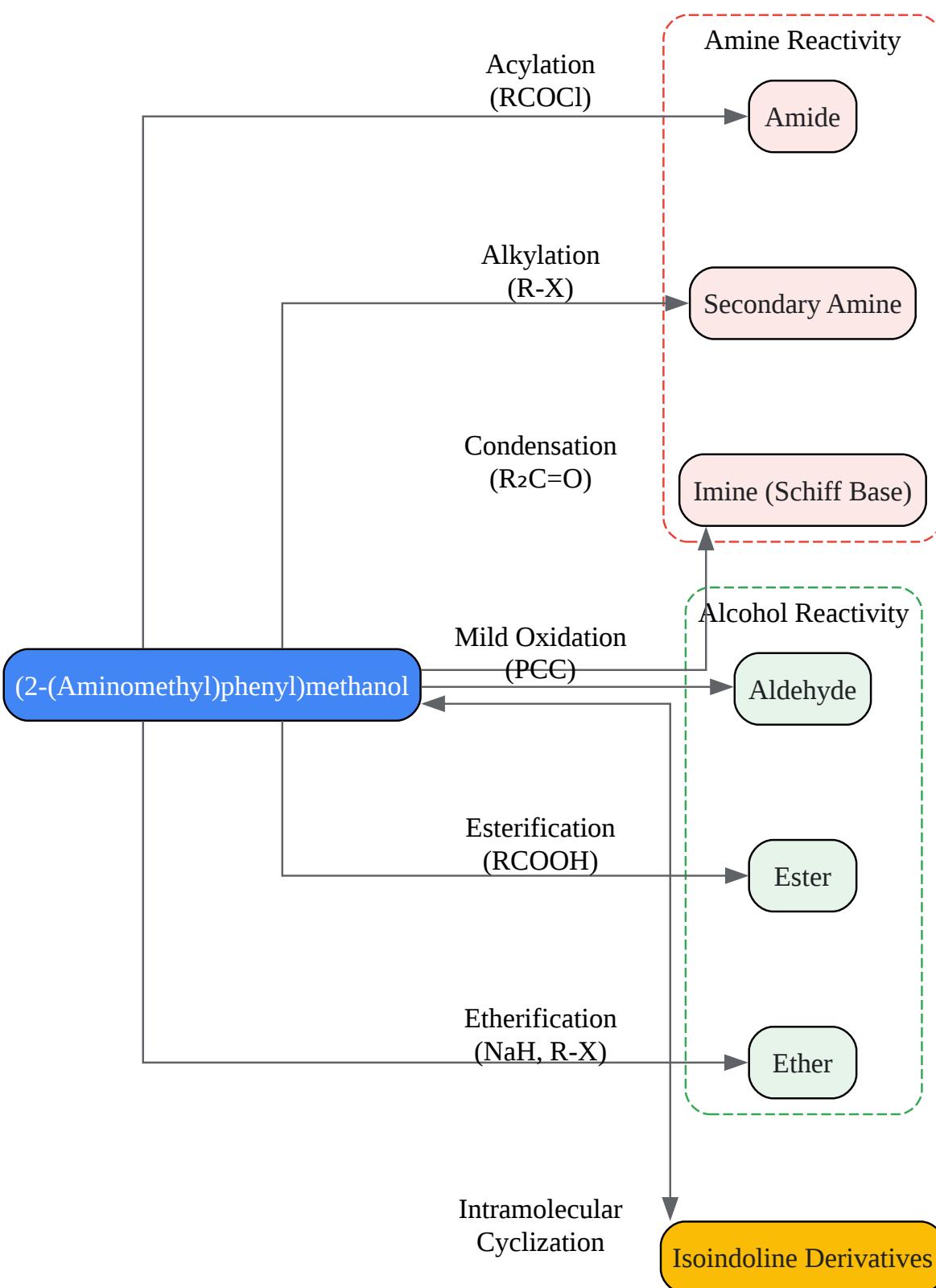
Reactivity and Key Chemical Transformations

The synthetic utility of **(2-(Aminomethyl)phenyl)methanol** stems from the orthogonal reactivity of its amine and alcohol functional groups. This allows for selective transformations or simultaneous reactions to build molecular complexity.

Reactions of the Aminomethyl Group

The primary amine is nucleophilic and can undergo a variety of standard transformations, including:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Schiff Base Formation: Condensation with aldehydes or ketones to form imines.


Reactions of the Hydroxymethyl Group

The primary alcohol can be transformed through several common reactions:

- Oxidation: Can be oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC) or to the carboxylic acid using stronger agents (e.g., KMnO₄).
- Esterification: Reaction with carboxylic acids or their derivatives to form esters.
- Etherification: Conversion into ethers via reactions like the Williamson ether synthesis.

Bifunctional Reactivity and Cyclization

The ortho-positioning of the two functional groups is ideal for intramolecular cyclization reactions, providing a powerful route to nitrogen-containing heterocycles such as isoindoline and its derivatives.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **(2-(Aminomethyl)phenyl)methanol**.

Applications in Research and Development

The unique structure of **(2-(Aminomethyl)phenyl)methanol** makes it a valuable intermediate in several fields, particularly in the synthesis of biologically active molecules.

- **Pharmaceutical Intermediates:** It serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs).[2][4] Its structure is a key component in the synthesis of various therapeutic agents. For instance, it is documented as a useful research intermediate for the total synthesis of Adalinine.[2]
- **Organic Synthesis:** As a bifunctional molecule, it is widely used in the construction of complex organic scaffolds and heterocyclic compounds.[2][3]
- **Ligand Synthesis:** The amine and alcohol groups can act as donor atoms, making this compound a precursor for designing ligands used in coordination chemistry and catalysis.
- **Materials Science:** It can be incorporated into polymers or other materials to introduce specific functional properties, such as improved adhesion or thermal stability.

Safety and Handling

Proper handling of **(2-(Aminomethyl)phenyl)methanol** is essential to ensure laboratory safety.

- **Hazards:** The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10] It is harmful if swallowed.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this substance.[10]
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

First Aid Measures

- If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]
- If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11275036, **(2-(Aminomethyl)phenyl)methanol**.
- Anshul Specialty Molecules. (n.d.). 2-Amino Benzyl Alcohol.
- Chemsoc. (2023). **(2-(Aminomethyl)phenyl)methanol** | CAS#:4152-92-5.
- YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (2-(Aminomethyl)phenyl)methanol | CymitQuimica [cymitquimica.com]
- 2. [2-(aminomethyl)phenyl]methanol | 4152-92-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Amino Benzyl Alcohol [anshulchemicals.com]
- 5. (2-(Aminomethyl)phenyl)methanol | C8H11NO | CID 11275036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2-(Aminomethyl)phenyl)methanol | CAS#:4152-92-5 | Chemsoc [chemsrc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. aksci.com [aksci.com]
- To cite this document: BenchChem. [(2-(Aminomethyl)phenyl)methanol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150923#2-aminomethyl-phenyl-methanol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com